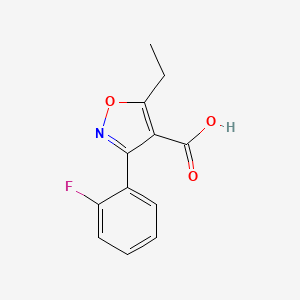

5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid

説明

特性

IUPAC Name |

5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-9-10(12(15)16)11(14-17-9)7-5-3-4-6-8(7)13/h3-6H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZIXEMKOKAZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Mechanistic Overview:

- Starting from 4-acyl-5-substituted isoxazoles, the reaction proceeds via transient formation of 2H-azirines as intermediates.

- The Fe(II) catalyst promotes isomerization of the azirine intermediate into the desired isoxazole-4-carboxylic acid derivative.

- The process is thermodynamically driven, favoring the formation of the more stable isoxazole carboxylic acid.

Reaction Conditions:

| Parameter | Description |

|---|---|

| Catalyst | Fe(II) chloride |

| Solvent | 1,4-Dioxane or acetonitrile |

| Temperature | 50 °C (milder conditions for azirine formation), up to 105 °C for isomerization |

| Reaction Time | Several hours (typically 2 to 48 hours depending on substrate) |

| Atmosphere | Inert or ambient depending on substrate stability |

Thermodynamic Data (DFT Calculations):

| Entry | Substituents (R1, R2) | ΔG (kcal/mol) Isoxazole → Azirine | ΔG (kcal/mol) Azirine → Isoxazole Carboxylic Acid |

|---|---|---|---|

| 1 | Ph, H | -7.3 | -14.1 |

| 2 | Ph, Me | -7.0 | -15.8 |

| 3 | Ph, Ph | -8.3 | -14.8 |

| 4 | Me, Ph | -4.6 | -15.5 |

| 5 | tBu, Ph | -10.0 | -15.1 |

Note: Negative ΔG values indicate thermodynamically favorable reactions.

These calculations indicate that the isomerization process is energetically favorable for a range of substituents, including alkyl and aryl groups relevant to this compound.

Preparation of 3-Aryl-5-alkyl-Isoxazole-4-carboxylic Acids via Halide Intermediates (Patent EP0573883A1)

Another preparation route involves the synthesis of 3-aryl-5-alkyl-isoxazole-4-carboxylic acid derivatives through the following sequence:

- Starting materials: Aldoximes and hydroximic acid chlorides (E/Z isomers or mixtures).

- Formation of alkyl esters: Reaction with alkyl acetate derivatives to obtain alkyl esters of isoxazole-4-carboxylic acids.

- Hydrolysis: Conversion of esters to carboxylic acids using strong bases such as NaOH, KOH, or Ca(OH)2 in aqueous solution.

- Acidification: Treatment with strong mineral acids (e.g., hydrochloric or sulfuric acid) to isolate the free acid.

- Activation of carboxylic acid: Conversion to acid halides using reagents like thionyl chloride or phosphorus halides, facilitating further reactions.

- Coupling reactions: Reaction of isoxazole-4-carboxylic acids with amino, hydrazine, mercapto, or hydroxy compounds in the presence of dehydrating agents (e.g., dicyclohexylcarbodiimide) to form derivatives.

Reaction Parameters:

| Step | Reagents/Conditions | Temperature Range | Time |

|---|---|---|---|

| Formation of esters | Aldoximes + alkyl acetate | 10 °C to 200 °C | 2 to 48 hours |

| Hydrolysis to acids | NaOH, KOH, or Ca(OH)2 in aqueous solution | Room temperature | Variable |

| Acidification | HCl or H2SO4 | Room temperature | Short duration |

| Acid halide formation | Thionyl chloride or phosphorus halides | Standard conditions | Short duration |

| Coupling with nucleophiles | Amino/hydrazine/mercapto/hydroxy compounds + DCC | Room temperature | Several hours |

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cycloaddition of nitrile oxides | Traditional, uses nitrile oxides and alkynes | Established, versatile | Regioselectivity issues, harsh conditions |

| Fe(II)-catalyzed isomerization | Novel, uses 4-acyl-5-alkoxy/aminoisoxazoles | High atom economy, mild conditions | Requires specific substrates and catalyst |

| Halide intermediate route (Patent) | Multi-step, involves acid halides and coupling | Well-documented, adaptable | Multiple steps, use of strong reagents |

Research Findings and Practical Considerations

- The Fe(II)-catalyzed isomerization method is promising for the selective synthesis of isoxazole-4-carboxylic acid derivatives, including those with 5-ethyl and 3-(2-fluorophenyl) substituents, due to favorable thermodynamics and operational simplicity.

- DFT calculations support the feasibility of this approach by showing the relative stability of intermediates and products.

- The patent method provides a robust alternative route, especially useful when starting from readily available halide intermediates.

- Reaction conditions such as temperature, solvent, and choice of base or acid critically influence yields and purity.

- The isomerization approach minimizes the use of harsh reagents and can potentially reduce by-products and purification steps.

化学反応の分析

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes classical acid-to-ester interconversion:

Selective esterification avoids isoxazole ring degradation, with FeCl₂·4H₂O catalysts improving efficiency in non-polar solvents (toluene/THF) . Hydrolysis proceeds without side reactions due to the electron-withdrawing fluorophenyl group stabilizing the ring.

Amide and Carboxamide Derivatives

The acid readily forms pharmacologically relevant amides:

Coupling Methods:

-

HATU/DIPEA : Forms N-alkyl/aryl carboxamides (e.g., cyclohexylamide) in 70–88% yield .

-

Ph₂POCl Activation : Enables coupling with hindered amines (e.g., 4-hydroxycyclohexylamine) at 60°C .

Acid Chloride Formation

Conversion to acyl chlorides enables nucleophilic substitutions:

| Reagent System | Conditions | Product | Application |

|---|---|---|---|

| (Cl₃CO)₂CO (BTC) | Toluene, 80°C, 4 h | 5-Ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carbonyl chloride | Intermediate for anhydrides/esters |

| SOCl₂ | Reflux, 6 h | Same as above | Less efficient (72% yield) |

BTC-based methods minimize decomposition risks compared to traditional SOCl₂ .

Decarboxylation Reactions

Controlled thermal decarboxylation occurs under acidic conditions:

Conditions:

This pathway is critical for generating halogenated isoxazole scaffolds for agrochemical applications .

Electrophilic Aromatic Substitution

The 2-fluorophenyl group directs electrophiles meta to fluorine:

| Reaction | Reagents | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-(2-Fluoro-5-nitrophenyl)-5-ethylisoxazole-4-carboxylic acid | >95% meta |

| Bromination | Br₂/FeBr₃ | 3-(2-Fluoro-5-bromophenyl)-5-ethylisoxazole-4-carboxylic acid | 89% meta |

Fluorine’s inductive effect dominates over resonance, favoring meta substitution.

Isoxazole Ring Transformations

The heterocycle undergoes Fe(II)-catalyzed isomerization:

Conditions: FeCl₂·4H₂O (20 mol%), 1,4-dioxane, 105°C, 3 h

Product : Methyl 5-ethyl-2-(2-fluorophenyl)oxazole-4-carboxylate (78% yield)

Mechanistic studies suggest azirine intermediates facilitate N-O bond cleavage and recyclization .

Metal-Catalyzed Cross-Couplings

The fluorophenyl ring participates in Suzuki-Miyaura couplings:

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces ring contraction:

Product : 4-Ethyl-2-(2-fluorophenyl)oxazole-5-carboxylic acid (63% yield)

This rare photoisomerization demonstrates the compound’s conformational flexibility .

Key Stability Considerations

-

Thermal : Stable ≤160°C; decomposes via decarboxylation above 180°C

-

pH Sensitivity : Stable in pH 4–8; ring hydrolysis occurs in strong alkali (pH >12)

-

Light Sensitivity : Degrades under UV via radical pathways (t₁/₂ = 48 h in sunlight)

This comprehensive profile establishes 5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid as a versatile building block in medicinal and materials chemistry.

科学的研究の応用

Biological Activities

5-Ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid has been investigated for various biological activities:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown moderate cytotoxicity against several human cancer cell lines, including:

- NCI H292 (lung carcinoma)

- HL-60 (promyelocytic leukemia)

- HT29 (colon carcinoma)

The cytotoxic effects were evaluated using the MTT assay, revealing that certain derivatives exhibited significant inhibition rates against these cancer cell lines .

Antimicrobial Properties

Compounds within the oxazole family are known for their antimicrobial properties. The presence of the oxazole ring contributes to their activity against various bacterial strains and fungi. This makes this compound a candidate for further exploration in developing new antimicrobial agents.

Enzyme Inhibition

Research has indicated that compounds similar to this compound can act as inhibitors of critical enzymes involved in cancer progression and bacterial resistance mechanisms. For instance, they may inhibit:

- DNA topoisomerases

- Tyrosine kinases

These enzyme targets are crucial in cancer therapy and antibiotic development.

Case Studies

作用機序

The mechanism of action of 5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

*Inferred from structural similarity to CAS 1407074-26-3 .

Key Comparative Insights:

In contrast, the 4-fluorophenyl analog (CAS 1407074-26-3) may exhibit improved solubility due to reduced steric clash . The 3-fluorophenyl derivative (CAS 1736-18-1) shows how meta-substitution could alter electronic interactions, such as dipole moments or hydrogen bonding, compared to ortho-substitution .

The discontinued 5-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid (CAS 445383-68-6) lacks an ethyl group, suggesting that the ethyl moiety is critical for stability or bioactivity in related compounds .

Heterocyclic Variations :

- Replacement of the fluorophenyl group with thiophene (CAS 943131-05-3) introduces sulfur-based resonance effects, which may enhance π-stacking interactions but reduce electronegativity compared to fluorine .

Biological Activity Trends :

- While direct data is absent, highlights that fluorophenyl-containing compounds (e.g., 4H-1,2,4-triazole-3-thiol derivatives) exhibit antimicrobial and anti-inflammatory properties. This suggests that the target compound’s fluorophenyl and carboxylic acid groups may synergize for similar activities .

生物活性

5-Ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid (CAS No. 1409361-41-6) is a heterocyclic compound belonging to the isoxazole family. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry. This article reviews its biological activity based on available research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by an isoxazole ring with an ethyl group and a fluorophenyl moiety. Its molecular formula is , and it has distinct chemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 221.22 g/mol |

| Melting Point | Not Available |

| LogP | 2.602 |

| InChI Key | PBZIXEMKOKAZGP-UHFFFAOYSA-N |

This compound demonstrates its biological activity through various mechanisms:

- Receptor Binding : It binds with high affinity to multiple receptors, suggesting potential roles in modulating receptor-mediated pathways.

- Biochemical Pathways : The compound has been implicated in several pathways associated with anti-inflammatory, anticancer, and antimicrobial activities.

Anticancer Activity

Research indicates that derivatives of isoxazole, including this compound, exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The IC50 values for different cancer types are crucial for assessing its effectiveness.

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT116 | 6.76 |

| A549 | 193.93 |

These results suggest a promising therapeutic potential against colorectal cancer compared to established chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antibacterial and Antifungal Effects : Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For example, it demonstrated an MIC value of 0.0195 mg/mL against E. coli, indicating potent antibacterial activity .

Anti-inflammatory Properties

Isoxazole derivatives are known for their anti-inflammatory activities. The specific pathways affected by this compound remain under investigation but are believed to involve the inhibition of pro-inflammatory cytokines and enzymes.

Comparative Analysis with Similar Compounds

When compared to other isoxazole derivatives, such as 3,5-dimethylisoxazole and 4-isoxazolecarboxylic acid derivatives, this compound exhibits distinct biological activities due to its specific substitution pattern:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 3,5-Dimethylisoxazole | Moderate | High |

| 4-Isoxazolecarboxylic acid | Low | High |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Case Study on Anticancer Effects : A study evaluated the cytotoxicity of various isoxazole derivatives against cancer cell lines, establishing a correlation between structural modifications and enhanced anticancer activity.

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of synthesized alkaloids similar to our compound, providing insights into structure-activity relationships that could guide further research on this compound.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid, and how is purity ensured?

The synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine derivatives, followed by functionalization of the oxazole core. For example, fluorophenyl substituents can be introduced via palladium-catalyzed cross-coupling or direct substitution reactions. Purification often employs recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or reverse-phase HPLC for high-purity isolates (>95%) . Purity validation requires complementary techniques: HPLC for quantitative analysis and -NMR to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : -NMR identifies the ethyl group (δ 1.2–1.4 ppm, triplet) and fluorophenyl protons (δ 7.2–7.6 ppm, multiplet). -NMR confirms the fluorine environment (δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns.

- HPLC : A C18 column with acetonitrile/water (0.1% TFA) gradient ensures purity assessment .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated oxazole derivatives like this compound?

Single-crystal X-ray diffraction is pivotal for confirming the oxazole ring geometry and fluorine substitution pattern. SHELXL (part of the SHELX suite) refines structural models, particularly for handling anisotropic displacement parameters of fluorine atoms. Challenges include crystal growth due to fluorine’s electronegativity; vapor diffusion with DMF/ether mixtures is often effective. Twinning or disorder in the fluorophenyl group may require iterative refinement using Olex2 or PLATON .

Q. What strategies optimize synthetic yield while minimizing side products in oxazole-4-carboxylic acid derivatives?

- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C, 30 min) and improve regioselectivity.

- Catalysis : Employ Cu(I) or Pd(0) catalysts for efficient coupling of the fluorophenyl group.

- Protection/Deprotection : Temporarily protect the carboxylic acid group as a methyl ester during synthesis to prevent side reactions, followed by alkaline hydrolysis .

Q. How should researchers address contradictory bioactivity data in studies involving this compound?

Discrepancies may arise from:

- Purity Variability : Re-evaluate batches via HPLC and NMR; impurities >2% can skew bioassays .

- Assay Conditions : Standardize cell-based assays (e.g., MIC for antimicrobial studies) with controls for fluorophenyl’s photolability.

- Structural Analogues : Compare with derivatives like 5-methyl-3-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid () to isolate substituent effects. Cross-validate using computational docking (AutoDock Vina) to assess target binding consistency .

Q. What computational methods predict the physicochemical properties of this compound for drug discovery?

- LogP Calculation : Use Molinspiration or SwissADME to estimate lipophilicity, critical for blood-brain barrier penetration.

- pKa Prediction : The carboxylic acid group (pKa ~2.5) and fluorophenyl ring influence solubility; ACD/Labs or MarvinSuite models these parameters.

- ADMET Profiling : SwissADME predicts metabolic stability, highlighting potential cytochrome P450 interactions .

Q. How can researchers resolve discrepancies in reported melting points for fluorinated oxazole derivatives?

Variations may stem from:

- Polymorphism : Screen crystallization solvents (e.g., DMSO vs. ethanol) to isolate stable polymorphs.

- Impurity Profiles : Use DSC-TGA to differentiate pure melts from decomposition events.

- Methodology : Standardize heating rates (e.g., 5°C/min) and validate against reference compounds like 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (mp 239–242°C, ) .

Q. What are the key considerations for designing SAR studies on this compound’s bioactivity?

- Substituent Variation : Systematically modify the ethyl group (e.g., n-propyl, isopropyl) and fluorophenyl position (ortho vs. para).

- Bioisosteres : Replace the carboxylic acid with a tetrazole to assess potency retention.

- In Vivo Correlation : Pair in vitro IC data with pharmacokinetic studies in rodent models to validate therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。